Tetrasodium 4,4'-bis((1-hydroxy-4-sulphonato-2-naphthyl)azo)(1,1'-biphenyl)-2,2'-disulphonate
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Overview
Description
Tetrasodium 4,4-bis((1-hydroxy-4-sulphonato-2-naphthyl)azo)(1,1-biphenyl)-2,2-disulphonate is a synthetic azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is widely used in various industries due to its stability and vibrant color properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium 4,4-bis((1-hydroxy-4-sulphonato-2-naphthyl)azo)(1,1-biphenyl)-2,2-disulphonate typically involves the diazotization of aromatic amines followed by coupling with naphthol derivatives. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo bond can yield aromatic amines.
Substitution: The sulphonate groups can participate in substitution reactions, allowing for the modification of the dye’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles can be employed under acidic or basic conditions to achieve substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Modified azo dyes with altered solubility and color properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a pH indicator and in titrations due to its distinct color change properties.
Biology
In biological research, it is employed as a staining agent for tissues and cells, aiding in the visualization of cellular structures under a microscope.
Medicine
In medicine, it is used in diagnostic assays and as a marker in various biochemical tests.
Industry
Industrially, it is used in the textile industry for dyeing fabrics, in the food industry as a colorant, and in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can interact with various substrates. The molecular targets include proteins and nucleic acids, where the dye can bind and alter their properties. The pathways involved often include electron transfer and hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
- Tetrasodium 3,3′- [ (3,3′-dimethyl [1,1′-biphenyl]-4,4′-diyl)bis (azo)]bis [4,5-dihydroxynaphthalene-2,7-disulphonate]
- Disodium 4-amino-3- [ [4′- [ (1-hydroxy-4-sulphonato-2-naphthyl)azo] [1,1′-biphenyl]-4-yl]azo]naphthalene-1-sulphonate
Uniqueness
Tetrasodium 4,4-bis((1-hydroxy-4-sulphonato-2-naphthyl)azo)(1,1-biphenyl)-2,2-disulphonate is unique due to its specific structural arrangement, which imparts distinct color properties and stability. Its multiple sulphonate groups enhance its solubility in water, making it highly suitable for various aqueous applications.
Properties
CAS No. |
84753-06-0 |
---|---|
Molecular Formula |
C32H18N4Na4O14S4 |
Molecular Weight |
902.7 g/mol |
IUPAC Name |
tetrasodium;4-hydroxy-3-[[4-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]-2-sulfonatophenyl]-3-sulfonatophenyl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C32H22N4O14S4.4Na/c37-31-23-7-3-1-5-19(23)29(53(45,46)47)15-25(31)35-33-17-9-11-21(27(13-17)51(39,40)41)22-12-10-18(14-28(22)52(42,43)44)34-36-26-16-30(54(48,49)50)20-6-2-4-8-24(20)32(26)38;;;;/h1-16,37-38H,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50);;;;/q;4*+1/p-4 |
InChI Key |
USDZYAJCEHBAOX-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)N=NC3=CC(=C(C=C3)C4=C(C=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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